REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:14]([O-])=O)[C:5]2[N:6]([C:8]([CH:11]([CH3:13])[CH3:12])=[N:9][N:10]=2)[CH:7]=1>C(O)(=O)C.CO.[Zn]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:14])[C:5]2[N:6]([C:8]([CH:11]([CH3:12])[CH3:13])=[N:9][N:10]=2)[CH:7]=1
|
Name
|
6-bromo-3-isopropyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=2N(C1)C(=NN2)C(C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.89 mmol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated down
|
Type
|
FILTRATION
|
Details
|
the residue was then filtered through silica gel with first ethyl acetate
|
Type
|
ADDITION
|
Details
|
with 1:4 mixture of methanol and dichloromethane
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2N(C1)C(=NN2)C(C)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |